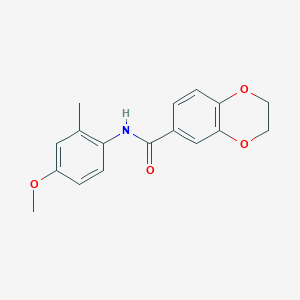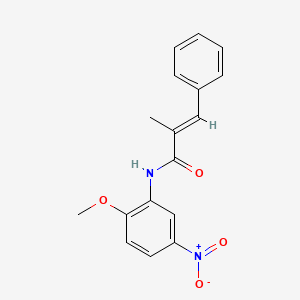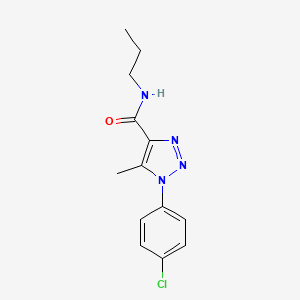
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDB, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. MDB belongs to the class of benzodioxine derivatives and has been synthesized using various methods.
Mecanismo De Acción
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by binding to specific targets in the body. In the case of dopamine receptors, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the receptor and inhibits the binding of dopamine, leading to a decrease in dopamine signaling. In the case of cancer cells, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide induces apoptosis by activating the caspase pathway, leading to cell death.
Biochemical and Physiological Effects:
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of dopamine binding, induction of apoptosis, and inhibition of cancer cell growth. Additionally, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have low toxicity, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and potential application in various research fields. However, one limitation of using N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high cost, which could limit its widespread use in research.
Direcciones Futuras
There are several future directions associated with N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including the development of new drugs based on the N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold, further investigation into its mechanism of action, and optimization of its pharmacological properties. Additionally, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could potentially be used in combination with other drugs to enhance their efficacy and reduce side effects.
Aplicaciones Científicas De Investigación
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential application in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the binding of dopamine to its receptor, which could potentially lead to the development of new drugs for the treatment of Parkinson's disease. In cancer research, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In drug discovery, N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been used as a scaffold for the development of new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-9-13(20-2)4-5-14(11)18-17(19)12-3-6-15-16(10-12)22-8-7-21-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUZSQSHQGDLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-isopropoxyphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4675795.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4675816.png)
![2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4675819.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4675827.png)
![2-[(4-ethylphenoxy)acetyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4675838.png)

![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4675846.png)
![N-(3-{N-[(2-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4675851.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4675865.png)

![2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4675883.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B4675889.png)
![5,6-dimethyl-2-[(3-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675897.png)